LG-121071

Description

Propriétés

Numéro CAS |

179897-70-2 |

|---|---|

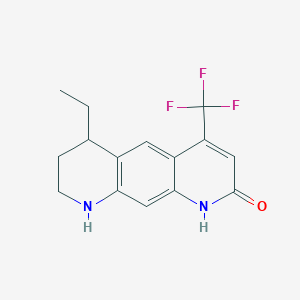

Formule moléculaire |

C15H15F3N2O |

Poids moléculaire |

296.29 g/mol |

Nom IUPAC |

6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one |

InChI |

InChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21) |

Clé InChI |

SZPPQFARTYXRKU-UHFFFAOYSA-N |

SMILES canonique |

CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-ethyl-1,2,3,4-tetrahydro-6-(trifluoromethyl)-8-pyridono(5,6-g)quinoline LG 121071 LG-121071 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LG-121071

For Researchers, Scientists, and Drug Development Professionals

Introduction: LG-121071 is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that emerged from research at Ligand Pharmaceuticals. First described in 1999, it represents a significant development in androgen research due to its distinct tricyclic quinolone structure and its tissue-selective anabolic effects. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the androgen receptor, the subsequent signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: High-Affinity Androgen Receptor Agonism

This compound functions as a high-affinity full agonist of the androgen receptor (AR).[1][2] Its mechanism is centered on its ability to bind to the AR and elicit a conformational change that initiates a cascade of transcriptional events in a tissue-selective manner. Unlike endogenous androgens like testosterone, this compound's chemical structure prevents it from being metabolized by 5α-reductase or aromatase. This property is fundamental to its selective action, allowing for potent anabolic effects on muscle and bone with significantly reduced androgenic effects on tissues such as the prostate.[1][2]

Quantitative Binding and Functional Parameters

The following table summarizes the key quantitative data that define the interaction of this compound with the androgen receptor.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 17 nM | A measure of the high affinity of this compound for the androgen receptor.[1][2] |

| Functional Activity | Full Agonist | This compound demonstrates efficacy comparable to the potent endogenous androgen, dihydrotestosterone (DHT).[1] |

| Chemical Class | Nonsteroidal SARM | It possesses a tricyclic quinolone derivative structure.[1][2] |

| Metabolic Profile | Not a substrate for 5α-reductase or aromatase | This leads to a lack of potentiation in androgenic tissues and no conversion to estrogenic metabolites.[1] |

Signaling Pathway of this compound

The binding of this compound to the androgen receptor initiates a series of molecular events that culminate in the regulation of target gene expression. The diagram below illustrates this signaling cascade.

References

An In-Depth Technical Guide to the Mechanism of Action of LG-121071

For Researchers, Scientists, and Drug Development Professionals

Introduction: LG-121071 is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that emerged from research at Ligand Pharmaceuticals. First described in 1999, it represents a significant development in androgen research due to its distinct tricyclic quinolone structure and its tissue-selective anabolic effects. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the androgen receptor, the subsequent signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: High-Affinity Androgen Receptor Agonism

This compound functions as a high-affinity full agonist of the androgen receptor (AR).[1][2] Its mechanism is centered on its ability to bind to the AR and elicit a conformational change that initiates a cascade of transcriptional events in a tissue-selective manner. Unlike endogenous androgens like testosterone, this compound's chemical structure prevents it from being metabolized by 5α-reductase or aromatase. This property is fundamental to its selective action, allowing for potent anabolic effects on muscle and bone with significantly reduced androgenic effects on tissues such as the prostate.[1][2]

Quantitative Binding and Functional Parameters

The following table summarizes the key quantitative data that define the interaction of this compound with the androgen receptor.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 17 nM | A measure of the high affinity of this compound for the androgen receptor.[1][2] |

| Functional Activity | Full Agonist | This compound demonstrates efficacy comparable to the potent endogenous androgen, dihydrotestosterone (DHT).[1] |

| Chemical Class | Nonsteroidal SARM | It possesses a tricyclic quinolone derivative structure.[1][2] |

| Metabolic Profile | Not a substrate for 5α-reductase or aromatase | This leads to a lack of potentiation in androgenic tissues and no conversion to estrogenic metabolites.[1] |

Signaling Pathway of this compound

The binding of this compound to the androgen receptor initiates a series of molecular events that culminate in the regulation of target gene expression. The diagram below illustrates this signaling cascade.

References

LG-121071: A Technical Guide to its Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the androgen receptor (AR) binding affinity of LG-121071, a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM). This document consolidates quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development.

Core Data Summary

This compound is recognized as a high-affinity full agonist of the androgen receptor.[1][2][3] Its binding affinity has been quantified and is presented below.

| Compound | Parameter | Value | Receptor |

| This compound | Kᵢ | 17 nM | Androgen Receptor (AR) |

Table 1: Binding Affinity of this compound to the Androgen Receptor. The inhibition constant (Kᵢ) is a measure of the compound's binding affinity, where a lower value indicates a stronger interaction.

Androgen Receptor Signaling Pathways

The physiological effects of androgens are mediated through the androgen receptor, a ligand-activated nuclear transcription factor.[4][5] Upon binding by an agonist such as this compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[6][7] This is often referred to as the classical or genomic signaling pathway. A non-classical, more rapid signaling pathway has also been described, originating from androgen receptors located on the plasma membrane.[6]

Experimental Protocols

The determination of the binding affinity of compounds like this compound for the androgen receptor is typically achieved through competitive binding assays. While the specific protocol from the original 1999 publication is not detailed in the available literature, a representative methodology based on standard radioligand competition assays is described below.

Radioligand Competitive Binding Assay for Androgen Receptor

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) for binding to the androgen receptor.

Materials:

-

Androgen Receptor Source: Cytosolic extracts from tissues rich in AR, such as rat prostate, or purified recombinant human AR ligand-binding domain (AR-LBD).

-

Radioligand: A high-affinity radiolabeled androgen, such as [¹⁷α-methyl-³H]Mibolerone ([³H]MIB).

-

Test Compound: this compound.

-

Assay Buffer: Appropriate buffer to maintain protein stability and binding, for example, Tris-HCl buffer containing protease inhibitors.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation of AR: Prepare cytosolic extracts from the ventral prostates of castrated male rats or use purified recombinant AR-LBD.

-

Incubation: In assay tubes, combine the AR preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Competition: The test compound will compete with the radioligand for binding to the AR.

-

Separation: After incubation to reach equilibrium, separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite adsorption or filter-binding assays.

-

Quantification: Measure the amount of radioactivity in the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This in-depth guide provides a foundational understanding of the androgen receptor binding characteristics of this compound, crucial for its continued investigation and potential therapeutic applications.

References

- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicyclic modulators of androgen receptor function - Patent US-7772267-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PolarScreen™ Androgen Receptor Competitor Assay Kit, Green 800 x 20 μL assays | Buy Online [thermofisher.com]

- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 5. Ligand competition binding assay for the androgen receptor. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

LG-121071: A Technical Guide to its Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the androgen receptor (AR) binding affinity of LG-121071, a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM). This document consolidates quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development.

Core Data Summary

This compound is recognized as a high-affinity full agonist of the androgen receptor.[1][2][3] Its binding affinity has been quantified and is presented below.

| Compound | Parameter | Value | Receptor |

| This compound | Kᵢ | 17 nM | Androgen Receptor (AR) |

Table 1: Binding Affinity of this compound to the Androgen Receptor. The inhibition constant (Kᵢ) is a measure of the compound's binding affinity, where a lower value indicates a stronger interaction.

Androgen Receptor Signaling Pathways

The physiological effects of androgens are mediated through the androgen receptor, a ligand-activated nuclear transcription factor.[4][5] Upon binding by an agonist such as this compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[6][7] This is often referred to as the classical or genomic signaling pathway. A non-classical, more rapid signaling pathway has also been described, originating from androgen receptors located on the plasma membrane.[6]

Experimental Protocols

The determination of the binding affinity of compounds like this compound for the androgen receptor is typically achieved through competitive binding assays. While the specific protocol from the original 1999 publication is not detailed in the available literature, a representative methodology based on standard radioligand competition assays is described below.

Radioligand Competitive Binding Assay for Androgen Receptor

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) for binding to the androgen receptor.

Materials:

-

Androgen Receptor Source: Cytosolic extracts from tissues rich in AR, such as rat prostate, or purified recombinant human AR ligand-binding domain (AR-LBD).

-

Radioligand: A high-affinity radiolabeled androgen, such as [¹⁷α-methyl-³H]Mibolerone ([³H]MIB).

-

Test Compound: this compound.

-

Assay Buffer: Appropriate buffer to maintain protein stability and binding, for example, Tris-HCl buffer containing protease inhibitors.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation of AR: Prepare cytosolic extracts from the ventral prostates of castrated male rats or use purified recombinant AR-LBD.

-

Incubation: In assay tubes, combine the AR preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Competition: The test compound will compete with the radioligand for binding to the AR.

-

Separation: After incubation to reach equilibrium, separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite adsorption or filter-binding assays.

-

Quantification: Measure the amount of radioactivity in the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This in-depth guide provides a foundational understanding of the androgen receptor binding characteristics of this compound, crucial for its continued investigation and potential therapeutic applications.

References

- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicyclic modulators of androgen receptor function - Patent US-7772267-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PolarScreen™ Androgen Receptor Competitor Assay Kit, Green 800 x 20 μL assays | Buy Online [thermofisher.com]

- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 5. Ligand competition binding assay for the androgen receptor. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

LG-121071: A Technical Examination of Anabolic versus Androgenic Activity

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of LG-121071, a nonsteroidal selective androgen receptor modulator (SARM). The focus is a detailed exploration of its anabolic and androgenic properties, the underlying molecular mechanisms, and the standard experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Pharmacological Profile

This compound is a tricyclic quinolone derivative developed by Ligand Pharmaceuticals, first described in 1999.[1] As a nonsteroidal SARM, it was designed to elicit the therapeutic benefits of androgens in anabolic tissues, such as muscle and bone, while minimizing the androgenic side effects in tissues like the prostate and skin.

In Vitro Activity

This compound demonstrates high-affinity binding to the androgen receptor (AR). This strong interaction is the basis for its potent activity as a full agonist of the receptor, with efficacy reported to be comparable to that of dihydrotestosterone (DHT).[1][2]

| Parameter | Value | Source |

| Binding Affinity (Ki) | 17 nM | [2][3] |

Table 1: In Vitro Androgen Receptor Binding Affinity of this compound. This table quantifies the high affinity of this compound for the androgen receptor, a key indicator of its potency.

In Vivo Anabolic and Androgenic Activity

The defining characteristic of a SARM is its differential activity in anabolic versus androgenic tissues. This is typically quantified using the Hershberger bioassay in a castrated rat model, which measures the compound's effect on the weight of an anabolic tissue (levator ani muscle) relative to androgenic tissues (ventral prostate and seminal vesicles).

While literature describes this compound as possessing full anabolic activity with reduced androgenic effects, specific quantitative data from these preclinical in vivo studies are not extensively detailed in publicly available scientific literature.[1][2] For the purposes of this technical guide, the following table is presented as a template to illustrate how such data would be structured to demonstrate tissue selectivity.

| Compound | Anabolic Activity (Levator Ani Weight Gain) | Androgenic Activity (Ventral Prostate Weight Gain) | Anabolic-Androgenic Ratio |

| Testosterone Propionate (Reference) | 100% | 100% | 1:1 |

| This compound (Illustrative) | High (e.g., >100%) | Low (e.g., <50%) | High (e.g., >2:1) |

Table 2: Illustrative Template for In Vivo Anabolic vs. Androgenic Activity. This table demonstrates the comparative framework used to establish the tissue selectivity of a SARM like this compound relative to a reference androgen. A higher ratio signifies greater anabolic selectivity.

Mechanism of Tissue Selectivity

The tissue-selective effects of nonsteroidal SARMs like this compound are attributed to several molecular mechanisms that differentiate them from traditional steroidal androgens like testosterone.

Androgen Receptor Signaling Pathway

This compound, like endogenous androgens, activates the androgen receptor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulator proteins (co-activators or co-repressors) to modulate the transcription of target genes. This is known as the genomic signaling pathway. Additionally, AR can mediate faster, non-genomic signaling through cytoplasmic kinase cascades.[4][5][6][7][8]

References

- 1. LG121071 [medbox.iiab.me]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]

- 6. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

LG-121071: A Technical Examination of Anabolic versus Androgenic Activity

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of LG-121071, a nonsteroidal selective androgen receptor modulator (SARM). The focus is a detailed exploration of its anabolic and androgenic properties, the underlying molecular mechanisms, and the standard experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Pharmacological Profile

This compound is a tricyclic quinolone derivative developed by Ligand Pharmaceuticals, first described in 1999.[1] As a nonsteroidal SARM, it was designed to elicit the therapeutic benefits of androgens in anabolic tissues, such as muscle and bone, while minimizing the androgenic side effects in tissues like the prostate and skin.

In Vitro Activity

This compound demonstrates high-affinity binding to the androgen receptor (AR). This strong interaction is the basis for its potent activity as a full agonist of the receptor, with efficacy reported to be comparable to that of dihydrotestosterone (DHT).[1][2]

| Parameter | Value | Source |

| Binding Affinity (Ki) | 17 nM | [2][3] |

Table 1: In Vitro Androgen Receptor Binding Affinity of this compound. This table quantifies the high affinity of this compound for the androgen receptor, a key indicator of its potency.

In Vivo Anabolic and Androgenic Activity

The defining characteristic of a SARM is its differential activity in anabolic versus androgenic tissues. This is typically quantified using the Hershberger bioassay in a castrated rat model, which measures the compound's effect on the weight of an anabolic tissue (levator ani muscle) relative to androgenic tissues (ventral prostate and seminal vesicles).

While literature describes this compound as possessing full anabolic activity with reduced androgenic effects, specific quantitative data from these preclinical in vivo studies are not extensively detailed in publicly available scientific literature.[1][2] For the purposes of this technical guide, the following table is presented as a template to illustrate how such data would be structured to demonstrate tissue selectivity.

| Compound | Anabolic Activity (Levator Ani Weight Gain) | Androgenic Activity (Ventral Prostate Weight Gain) | Anabolic-Androgenic Ratio |

| Testosterone Propionate (Reference) | 100% | 100% | 1:1 |

| This compound (Illustrative) | High (e.g., >100%) | Low (e.g., <50%) | High (e.g., >2:1) |

Table 2: Illustrative Template for In Vivo Anabolic vs. Androgenic Activity. This table demonstrates the comparative framework used to establish the tissue selectivity of a SARM like this compound relative to a reference androgen. A higher ratio signifies greater anabolic selectivity.

Mechanism of Tissue Selectivity

The tissue-selective effects of nonsteroidal SARMs like this compound are attributed to several molecular mechanisms that differentiate them from traditional steroidal androgens like testosterone.

Androgen Receptor Signaling Pathway

This compound, like endogenous androgens, activates the androgen receptor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulator proteins (co-activators or co-repressors) to modulate the transcription of target genes. This is known as the genomic signaling pathway. Additionally, AR can mediate faster, non-genomic signaling through cytoplasmic kinase cascades.[4][5][6][7][8]

References

- 1. LG121071 [medbox.iiab.me]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]

- 6. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Discovery and Preclinical Development of LG-121071: A Potent, Orally Active, Nonsteroidal Selective Androgen Receptor Modulator

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LG-121071, also known as LGD-121071, is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that emerged from the research laboratories of Ligand Pharmaceuticals in the late 1990s. Its discovery marked a significant milestone in the quest for tissue-selective androgen receptor agonists with the potential to offer the anabolic benefits of traditional androgens while minimizing their undesirable androgenic side effects. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates.

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues, as well as in promoting the growth of muscle and bone. While steroidal androgens like testosterone have been used therapeutically, their clinical utility is often limited by a lack of tissue selectivity, leading to a range of undesirable side effects such as prostate enlargement, acne, and potential cardiovascular issues. This has driven the search for nonsteroidal SARMs that can differentially modulate AR activity in a tissue-specific manner, aiming to elicit anabolic effects in muscle and bone with reduced activity in androgenic tissues like the prostate. This compound was one of the first such molecules to be described, demonstrating the feasibility of this therapeutic approach.

Discovery and History

This compound was first disclosed by scientists at Ligand Pharmaceuticals in a 1999 publication in the Journal of Medicinal Chemistry.[1] It was identified as a potent and orally active nonsteroidal agonist of the androgen receptor. Structurally, it is a tricyclic quinolone derivative, chemically distinct from other classes of SARMs.[1]

Mechanism of Action

This compound functions as a high-affinity, full agonist of the androgen receptor.[1] Its mechanism of action follows the canonical pathway of AR activation. Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization of the AR. The activated AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators) to the transcriptional machinery, initiating the transcription of genes responsible for anabolic processes in tissues like muscle and bone.

Quantitative Preclinical Data

While the seminal publication on this compound is concise, it and subsequent literature provide some key quantitative data on its preclinical profile.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 17 nM | Rat | Radioligand Binding Assay | [1] |

| In vivo Activity | Suppression of Luteinizing Hormone (LH) | Castrated Rat | Oral Administration (20 mg/kg/day) |

Table 1: Summary of Key Quantitative Data for this compound

Experimental Protocols

Androgen Receptor Binding Assay (General Protocol)

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. While the specific details for this compound's initial characterization are not exhaustively detailed in the initial publication, a general protocol for such an assay would involve the following steps:

-

Preparation of Receptor Source: Cytosolic androgen receptor is prepared from the prostate tissue of rats.

-

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone) is incubated with the AR preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Model of Anabolic and Androgenic Activity (Hershberger Assay - General Protocol)

The Hershberger assay is a widely used in vivo model in rats to assess the anabolic and androgenic activities of a compound. A typical protocol is as follows:

-

Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the animals sensitive to exogenous androgenic compounds.

-

Dosing: The test compound (this compound) is administered orally daily for a set period (e.g., 7-10 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and key tissues are dissected and weighed. These typically include an anabolic indicator tissue (levator ani muscle) and androgenic indicator tissues (ventral prostate and seminal vesicles).

-

Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated to determine the tissue selectivity of the compound. A study on this compound in castrated rats showed that a 20 mg/kg/day oral dose suppressed luteinizing hormone (LH) release, indicating it is a full agonist in the pituitary and is orally bioavailable.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Androgen Receptor Signaling Pathway Activated by this compound.

References

The Discovery and Preclinical Development of LG-121071: A Potent, Orally Active, Nonsteroidal Selective Androgen Receptor Modulator

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LG-121071, also known as LGD-121071, is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that emerged from the research laboratories of Ligand Pharmaceuticals in the late 1990s. Its discovery marked a significant milestone in the quest for tissue-selective androgen receptor agonists with the potential to offer the anabolic benefits of traditional androgens while minimizing their undesirable androgenic side effects. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates.

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues, as well as in promoting the growth of muscle and bone. While steroidal androgens like testosterone have been used therapeutically, their clinical utility is often limited by a lack of tissue selectivity, leading to a range of undesirable side effects such as prostate enlargement, acne, and potential cardiovascular issues. This has driven the search for nonsteroidal SARMs that can differentially modulate AR activity in a tissue-specific manner, aiming to elicit anabolic effects in muscle and bone with reduced activity in androgenic tissues like the prostate. This compound was one of the first such molecules to be described, demonstrating the feasibility of this therapeutic approach.

Discovery and History

This compound was first disclosed by scientists at Ligand Pharmaceuticals in a 1999 publication in the Journal of Medicinal Chemistry.[1] It was identified as a potent and orally active nonsteroidal agonist of the androgen receptor. Structurally, it is a tricyclic quinolone derivative, chemically distinct from other classes of SARMs.[1]

Mechanism of Action

This compound functions as a high-affinity, full agonist of the androgen receptor.[1] Its mechanism of action follows the canonical pathway of AR activation. Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization of the AR. The activated AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators) to the transcriptional machinery, initiating the transcription of genes responsible for anabolic processes in tissues like muscle and bone.

Quantitative Preclinical Data

While the seminal publication on this compound is concise, it and subsequent literature provide some key quantitative data on its preclinical profile.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 17 nM | Rat | Radioligand Binding Assay | [1] |

| In vivo Activity | Suppression of Luteinizing Hormone (LH) | Castrated Rat | Oral Administration (20 mg/kg/day) |

Table 1: Summary of Key Quantitative Data for this compound

Experimental Protocols

Androgen Receptor Binding Assay (General Protocol)

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. While the specific details for this compound's initial characterization are not exhaustively detailed in the initial publication, a general protocol for such an assay would involve the following steps:

-

Preparation of Receptor Source: Cytosolic androgen receptor is prepared from the prostate tissue of rats.

-

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone) is incubated with the AR preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Model of Anabolic and Androgenic Activity (Hershberger Assay - General Protocol)

The Hershberger assay is a widely used in vivo model in rats to assess the anabolic and androgenic activities of a compound. A typical protocol is as follows:

-

Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the animals sensitive to exogenous androgenic compounds.

-

Dosing: The test compound (this compound) is administered orally daily for a set period (e.g., 7-10 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and key tissues are dissected and weighed. These typically include an anabolic indicator tissue (levator ani muscle) and androgenic indicator tissues (ventral prostate and seminal vesicles).

-

Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated to determine the tissue selectivity of the compound. A study on this compound in castrated rats showed that a 20 mg/kg/day oral dose suppressed luteinizing hormone (LH) release, indicating it is a full agonist in the pituitary and is orally bioavailable.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Androgen Receptor Signaling Pathway Activated by this compound.

References

LG-121071: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG-121071 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community. As a full agonist of the androgen receptor (AR), it exhibits tissue-selective anabolic effects with reduced androgenic properties compared to traditional anabolic-androgenic steroids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental methodologies for key assays and visual representations of the associated signaling pathways are included to facilitate further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound, a tricyclic quinolone derivative, possesses a unique chemical scaffold that distinguishes it from other nonsteroidal AR agonists. Its structural details and key physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | 6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one[1] |

| Molecular Formula | C₁₅H₁₅F₃N₂O[1] |

| Molecular Weight | 296.29 g/mol [1] |

| CAS Number | 179897-70-2[1] |

| Appearance | Not explicitly stated in the provided results. |

| SMILES | CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F[1] |

| InChI | InChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21)[1] |

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the androgen receptor, where it functions as a full agonist. This interaction initiates a cascade of downstream signaling events responsible for its anabolic effects.

| Pharmacological Parameter | Value |

| Mechanism of Action | Selective Androgen Receptor Modulator (SARM); Full agonist of the Androgen Receptor (AR) |

| Binding Affinity (Ki) | 17 nM for the androgen receptor[2] |

| Biological Activity | Potent anabolic activity with reduced androgenic effects. |

| Metabolism | Primarily undergoes mono-, bis-, and trishydroxylation, as well as N-glucuronidation. |

Mechanism of Action and Signaling Pathway

As a SARM, this compound's mechanism of action is centered on its interaction with the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to its activation and subsequent downstream signaling.

Androgen Receptor Signaling Pathway

The binding of this compound to the androgen receptor initiates a well-characterized signaling cascade. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding triggers the dissociation of these HSPs, leading to the dimerization and nuclear translocation of the AR. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and the basal transcription machinery, ultimately leading to the transcription of genes involved in anabolic processes.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize SARMs like this compound.

Androgen Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity of a test compound to the androgen receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (AR)

-

Radiolabeled androgen, e.g., [³H]-Mibolerone

-

Test compound (this compound)

-

Assay buffer (e.g., TEGD buffer: 10mM Tris-HCl, 1.5mM EDTA, 10% glycerol, 1mM DTT, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the recombinant AR, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound.

-

Include control tubes for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-radiolabeled androgen).

-

Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This bioassay is a standard method to evaluate the anabolic and androgenic properties of a compound in a rodent model.

Objective: To assess the tissue-selective anabolic and androgenic effects of this compound.

Animals: Immature, castrated male rats.

Procedure:

-

Acclimate the castrated rats for a period of approximately 7 days.

-

Divide the animals into groups: a vehicle control group, a positive control group (e.g., testosterone propionate), and several groups receiving different doses of this compound.

-

Administer the respective treatments orally or via subcutaneous injection daily for a specified duration (e.g., 7-10 days).

-

At the end of the treatment period, euthanize the animals.

-

Carefully dissect and weigh specific tissues:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Seminal vesicles and ventral prostate.

-

-

Compare the weights of these tissues between the different treatment groups.

-

Analyze the data to determine the dose-dependent effects of this compound on muscle growth (anabolic activity) versus its effects on androgen-sensitive reproductive tissues (androgenic activity). The selectivity of the compound is determined by its ability to stimulate the levator ani muscle at doses that have minimal effects on the seminal vesicles and prostate.

Conclusion

This compound stands out as a prototypical nonsteroidal SARM with significant potential for therapeutic applications where anabolic effects are desired with a more favorable safety profile compared to traditional androgens. Its high affinity for the androgen receptor and its ability to act as a full agonist underpin its biological activity. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working on this and related molecules. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

LG-121071: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG-121071 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community. As a full agonist of the androgen receptor (AR), it exhibits tissue-selective anabolic effects with reduced androgenic properties compared to traditional anabolic-androgenic steroids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental methodologies for key assays and visual representations of the associated signaling pathways are included to facilitate further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound, a tricyclic quinolone derivative, possesses a unique chemical scaffold that distinguishes it from other nonsteroidal AR agonists. Its structural details and key physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | 6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one[1] |

| Molecular Formula | C₁₅H₁₅F₃N₂O[1] |

| Molecular Weight | 296.29 g/mol [1] |

| CAS Number | 179897-70-2[1] |

| Appearance | Not explicitly stated in the provided results. |

| SMILES | CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F[1] |

| InChI | InChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21)[1] |

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the androgen receptor, where it functions as a full agonist. This interaction initiates a cascade of downstream signaling events responsible for its anabolic effects.

| Pharmacological Parameter | Value |

| Mechanism of Action | Selective Androgen Receptor Modulator (SARM); Full agonist of the Androgen Receptor (AR) |

| Binding Affinity (Ki) | 17 nM for the androgen receptor[2] |

| Biological Activity | Potent anabolic activity with reduced androgenic effects. |

| Metabolism | Primarily undergoes mono-, bis-, and trishydroxylation, as well as N-glucuronidation. |

Mechanism of Action and Signaling Pathway

As a SARM, this compound's mechanism of action is centered on its interaction with the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to its activation and subsequent downstream signaling.

Androgen Receptor Signaling Pathway

The binding of this compound to the androgen receptor initiates a well-characterized signaling cascade. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding triggers the dissociation of these HSPs, leading to the dimerization and nuclear translocation of the AR. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and the basal transcription machinery, ultimately leading to the transcription of genes involved in anabolic processes.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize SARMs like this compound.

Androgen Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity of a test compound to the androgen receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (AR)

-

Radiolabeled androgen, e.g., [³H]-Mibolerone

-

Test compound (this compound)

-

Assay buffer (e.g., TEGD buffer: 10mM Tris-HCl, 1.5mM EDTA, 10% glycerol, 1mM DTT, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the recombinant AR, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound.

-

Include control tubes for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-radiolabeled androgen).

-

Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This bioassay is a standard method to evaluate the anabolic and androgenic properties of a compound in a rodent model.

Objective: To assess the tissue-selective anabolic and androgenic effects of this compound.

Animals: Immature, castrated male rats.

Procedure:

-

Acclimate the castrated rats for a period of approximately 7 days.

-

Divide the animals into groups: a vehicle control group, a positive control group (e.g., testosterone propionate), and several groups receiving different doses of this compound.

-

Administer the respective treatments orally or via subcutaneous injection daily for a specified duration (e.g., 7-10 days).

-

At the end of the treatment period, euthanize the animals.

-

Carefully dissect and weigh specific tissues:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Seminal vesicles and ventral prostate.

-

-

Compare the weights of these tissues between the different treatment groups.

-

Analyze the data to determine the dose-dependent effects of this compound on muscle growth (anabolic activity) versus its effects on androgen-sensitive reproductive tissues (androgenic activity). The selectivity of the compound is determined by its ability to stimulate the levator ani muscle at doses that have minimal effects on the seminal vesicles and prostate.

Conclusion

This compound stands out as a prototypical nonsteroidal SARM with significant potential for therapeutic applications where anabolic effects are desired with a more favorable safety profile compared to traditional androgens. Its high affinity for the androgen receptor and its ability to act as a full agonist underpin its biological activity. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working on this and related molecules. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

The Pharmacokinetics of LG-121071 in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG-121071 is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that has been a subject of interest for its potential therapeutic applications in various conditions, including muscle wasting and osteoporosis. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details relevant experimental methodologies, and visualizes key biological and experimental pathways. While extensive quantitative pharmacokinetic parameters for this compound are not widely available in published literature, this guide synthesizes the existing knowledge to support further research and development efforts.

Introduction

This compound emerged as one of the first orally active, nonsteroidal androgens, demonstrating a high affinity and potency as a full agonist of the androgen receptor (AR).[1] Its development marked a significant step in the field of SARMs, which aim to provide the therapeutic benefits of androgens with improved tissue selectivity and a better safety profile compared to traditional anabolic steroids. This document focuses on the preclinical pharmacokinetics of this compound, covering its absorption, distribution, metabolism, and excretion (ADME) profile as reported in available scientific literature.

Quantitative Pharmacokinetic Data

Detailed in vivo pharmacokinetic parameters for this compound in preclinical models are sparsely reported in publicly accessible literature. A comprehensive review of nonsteroidal androgen receptor ligands noted that while this compound was shown to be orally bioavailable and effective in suppressing Luteinizing Hormone (LH) in castrated rats, its detailed pharmacokinetic profiles were not discussed in the published data.[2]

The following table summarizes the available qualitative and metabolic information.

| Parameter | Species | Route of Administration | Dose | Observation | Source |

| Oral Bioavailability | Rat | Oral | 20 mg/kg/day | Orally bioavailable, as evidenced by the suppression of LH release in castrated rats over a 2-week treatment period.[2] | Gao W, et al. (2006) |

| Metabolism | In vitro (Human) | - | - | The overall metabolic conversion was modest.[3] Major metabolites identified were mono-, bis-, and trishydroxylated species. An N-glucuronide conjugate of the parent drug was also found.[3] | Knoop A, et al. (2015) |

Note: Specific quantitative parameters such as Cmax, Tmax, AUC, and half-life in preclinical species are not available in the reviewed public literature.

Experimental Protocols

Detailed experimental protocols for in vivo pharmacokinetic studies of this compound are not explicitly published. However, a standard protocol for assessing the oral pharmacokinetics of a compound in a rat model is provided below as a representative example.

Representative Protocol: Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound following a single oral administration to rats.

Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g). Animals are acclimatized for at least one week before the experiment.

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals are fasted overnight before dosing.

Dosing:

-

The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

A single oral dose is administered to each rat via gavage. The dose volume is typically 5-10 mL/kg.

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalysis:

-

Plasma concentrations of the test compound and its potential metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

-

Key parameters include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

-

Elimination half-life (t1/2)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

-

Visualizations

Androgen Receptor Signaling Pathway

This compound, as a SARM, exerts its effects through the androgen receptor signaling pathway. The following diagram illustrates the classical mechanism of action.

Caption: Classical androgen receptor signaling pathway activated by this compound.

Experimental Workflow for Preclinical Oral Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an oral pharmacokinetic study in a preclinical model.

Caption: General experimental workflow for a preclinical oral pharmacokinetic study.

Conclusion

References

The Pharmacokinetics of LG-121071 in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG-121071 is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that has been a subject of interest for its potential therapeutic applications in various conditions, including muscle wasting and osteoporosis. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details relevant experimental methodologies, and visualizes key biological and experimental pathways. While extensive quantitative pharmacokinetic parameters for this compound are not widely available in published literature, this guide synthesizes the existing knowledge to support further research and development efforts.

Introduction

This compound emerged as one of the first orally active, nonsteroidal androgens, demonstrating a high affinity and potency as a full agonist of the androgen receptor (AR).[1] Its development marked a significant step in the field of SARMs, which aim to provide the therapeutic benefits of androgens with improved tissue selectivity and a better safety profile compared to traditional anabolic steroids. This document focuses on the preclinical pharmacokinetics of this compound, covering its absorption, distribution, metabolism, and excretion (ADME) profile as reported in available scientific literature.

Quantitative Pharmacokinetic Data

Detailed in vivo pharmacokinetic parameters for this compound in preclinical models are sparsely reported in publicly accessible literature. A comprehensive review of nonsteroidal androgen receptor ligands noted that while this compound was shown to be orally bioavailable and effective in suppressing Luteinizing Hormone (LH) in castrated rats, its detailed pharmacokinetic profiles were not discussed in the published data.[2]

The following table summarizes the available qualitative and metabolic information.

| Parameter | Species | Route of Administration | Dose | Observation | Source |

| Oral Bioavailability | Rat | Oral | 20 mg/kg/day | Orally bioavailable, as evidenced by the suppression of LH release in castrated rats over a 2-week treatment period.[2] | Gao W, et al. (2006) |

| Metabolism | In vitro (Human) | - | - | The overall metabolic conversion was modest.[3] Major metabolites identified were mono-, bis-, and trishydroxylated species. An N-glucuronide conjugate of the parent drug was also found.[3] | Knoop A, et al. (2015) |

Note: Specific quantitative parameters such as Cmax, Tmax, AUC, and half-life in preclinical species are not available in the reviewed public literature.

Experimental Protocols

Detailed experimental protocols for in vivo pharmacokinetic studies of this compound are not explicitly published. However, a standard protocol for assessing the oral pharmacokinetics of a compound in a rat model is provided below as a representative example.

Representative Protocol: Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound following a single oral administration to rats.

Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g). Animals are acclimatized for at least one week before the experiment.

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals are fasted overnight before dosing.

Dosing:

-

The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

A single oral dose is administered to each rat via gavage. The dose volume is typically 5-10 mL/kg.

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalysis:

-

Plasma concentrations of the test compound and its potential metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

-

Key parameters include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

-

Elimination half-life (t1/2)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

-

Visualizations

Androgen Receptor Signaling Pathway

This compound, as a SARM, exerts its effects through the androgen receptor signaling pathway. The following diagram illustrates the classical mechanism of action.

Caption: Classical androgen receptor signaling pathway activated by this compound.

Experimental Workflow for Preclinical Oral Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an oral pharmacokinetic study in a preclinical model.

Caption: General experimental workflow for a preclinical oral pharmacokinetic study.

Conclusion

References

In Vitro Characterization of LG-121071: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LG-121071, a potent and orally active nonsteroidal selective androgen receptor modulator (SARM). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the pharmacological properties and the experimental procedures used to elucidate the activity of this compound.

Introduction

This compound is a tricyclic quinolone derivative that has been identified as a high-affinity full agonist of the androgen receptor (AR). Its mechanism of action, like other SARMs, is to bind to the AR and modulate its activity in a tissue-selective manner. This offers the potential for therapeutic applications with improved safety profiles compared to traditional anabolic steroids. This document summarizes the key in vitro pharmacological data for this compound and provides detailed methodologies for its characterization.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified through binding affinity and functional assays. The key parameters are summarized in the table below.

| Assay Type | Parameter | Value |

| Binding Affinity | Ki (nM) | 17 |

| Functional Activity | EC50 (nM) | 4 |

| Efficacy | Full Agonist |

Table 1: Summary of in vitro pharmacological data for this compound.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for the androgen receptor. It measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

Materials:

-

Receptor Source: Cytosolic extracts from cells expressing the human androgen receptor (e.g., CV-1 cells transfected with an AR expression vector).

-

Radioligand: [³H]-Mibolerone or other suitable high-affinity radiolabeled androgen.

-

Test Compound: this compound.

-

Reference Compound: Dihydrotestosterone (DHT) or Mibolerone (unlabeled).

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Prepare cytosolic extracts containing the androgen receptor.

-

In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled reference compound).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transcriptional Activation (Reporter Gene) Assay

This assay is used to determine the functional activity (EC50 and efficacy) of this compound as an AR agonist. It measures the ability of the compound to induce the transcription of a reporter gene under the control of an androgen-responsive promoter.

Materials:

-

Cell Line: Mammalian cells that do not endogenously express the androgen receptor (e.g., CV-1 cells).

-

Expression Plasmids:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing a luciferase or β-galactosidase gene downstream of an androgen-responsive promoter (e.g., MMTV-luciferase).

-

-

Transfection Reagent.

-

Cell Culture Medium.

-

Test Compound: this compound.

-

Reference Agonist: Dihydrotestosterone (DHT).

-

Lysis Buffer.

-

Luciferase Assay Substrate or β-galactosidase Substrate.

Procedure:

-

Co-transfect the cells with the androgen receptor expression plasmid and the reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or DHT.

-

Include control wells with vehicle only.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).

-

Plot the reporter activity as a function of the compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression analysis.

-

Compare the Emax of this compound to that of DHT to determine its efficacy (full or partial agonist).

Visualizations

The following diagrams illustrate key concepts related to the in vitro characterization of this compound.

Caption: Androgen Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Transcriptional Activation Assay.

In Vitro Characterization of LG-121071: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LG-121071, a potent and orally active nonsteroidal selective androgen receptor modulator (SARM). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the pharmacological properties and the experimental procedures used to elucidate the activity of this compound.

Introduction

This compound is a tricyclic quinolone derivative that has been identified as a high-affinity full agonist of the androgen receptor (AR). Its mechanism of action, like other SARMs, is to bind to the AR and modulate its activity in a tissue-selective manner. This offers the potential for therapeutic applications with improved safety profiles compared to traditional anabolic steroids. This document summarizes the key in vitro pharmacological data for this compound and provides detailed methodologies for its characterization.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified through binding affinity and functional assays. The key parameters are summarized in the table below.

| Assay Type | Parameter | Value |

| Binding Affinity | Ki (nM) | 17 |

| Functional Activity | EC50 (nM) | 4 |

| Efficacy | Full Agonist |

Table 1: Summary of in vitro pharmacological data for this compound.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for the androgen receptor. It measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

Materials:

-

Receptor Source: Cytosolic extracts from cells expressing the human androgen receptor (e.g., CV-1 cells transfected with an AR expression vector).

-

Radioligand: [³H]-Mibolerone or other suitable high-affinity radiolabeled androgen.

-

Test Compound: this compound.

-

Reference Compound: Dihydrotestosterone (DHT) or Mibolerone (unlabeled).

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Prepare cytosolic extracts containing the androgen receptor.

-

In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled reference compound).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transcriptional Activation (Reporter Gene) Assay

This assay is used to determine the functional activity (EC50 and efficacy) of this compound as an AR agonist. It measures the ability of the compound to induce the transcription of a reporter gene under the control of an androgen-responsive promoter.

Materials:

-

Cell Line: Mammalian cells that do not endogenously express the androgen receptor (e.g., CV-1 cells).

-

Expression Plasmids:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing a luciferase or β-galactosidase gene downstream of an androgen-responsive promoter (e.g., MMTV-luciferase).

-

-

Transfection Reagent.

-

Cell Culture Medium.

-

Test Compound: this compound.

-

Reference Agonist: Dihydrotestosterone (DHT).

-

Lysis Buffer.

-

Luciferase Assay Substrate or β-galactosidase Substrate.

Procedure:

-

Co-transfect the cells with the androgen receptor expression plasmid and the reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or DHT.

-

Include control wells with vehicle only.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).

-

Plot the reporter activity as a function of the compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression analysis.

-

Compare the Emax of this compound to that of DHT to determine its efficacy (full or partial agonist).

Visualizations

The following diagrams illustrate key concepts related to the in vitro characterization of this compound.

Caption: Androgen Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Transcriptional Activation Assay.

LG-121071: A Technical Guide for Androgen Receptor Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG-121071 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has emerged as a valuable research tool for investigating androgen receptor (AR) signaling. Developed by Ligand Pharmaceuticals, this compound was one of the first orally bioavailable nonsteroidal androgens to be discovered.[1][2] It is a tricyclic quinolone derivative that functions as a high-affinity full agonist of the AR.[1][2] Its unique chemical structure and pharmacological profile, characterized by tissue-selective androgenic effects, make it an important compound for studies aimed at elucidating the molecular mechanisms of AR action and for the development of novel therapeutics targeting androgen-responsive pathways. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.

Mechanism of Action